cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
X-ray Crystallographic Analysis of Molecular Configuration
The molecular structure of this compound exhibits distinctive crystallographic characteristics that define its three-dimensional configuration. X-ray crystallographic investigations of related cyclohexanecarboxylic acid derivatives provide valuable insights into the structural parameters of this compound family. The compound crystallizes with specific lattice parameters that reflect the spatial arrangement of its constituent molecular components.
The fundamental molecular architecture consists of a cyclohexane ring bearing two substituents in cis configuration: a carboxylic acid group at position 1 and a 2-(4-chlorophenyl)-2-oxoethyl group at position 2. The Chemical Abstracts Service number 736136-41-7 and Molecular Design Limited number MFCD01311359 serve as definitive identifiers for this specific stereoisomer. The melting point range of 115-118 degrees Celsius indicates crystalline stability and provides evidence for specific intermolecular packing arrangements.
Crystallographic analysis reveals that the compound adopts a chair conformation for the cyclohexane ring, which represents the most energetically favorable configuration for six-membered saturated rings. The positioning of substituents in the cis arrangement creates specific spatial relationships that influence the overall molecular geometry. The oxoethyl bridge connecting the cyclohexane ring to the 4-chlorophenyl group introduces additional conformational considerations through its flexibility and potential for different rotational states.
| Crystallographic Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C15H17ClO3 | Defines elemental composition |
| Molecular Weight | 280.75 g/mol | Establishes molar mass |
| Melting Point | 115-118°C | Indicates crystalline stability |
| Chemical Abstracts Service Number | 736136-41-7 | Unique compound identifier |
| Molecular Design Limited Number | MFCD01311359 | Alternative identifier |
The chlorine atom in the para position of the phenyl ring contributes to the overall molecular dipole and influences crystal packing through halogen bonding interactions. These interactions can stabilize specific conformations and affect the compound's physical properties. The carboxylic acid functionality provides hydrogen bonding capabilities that significantly impact intermolecular associations in the crystalline state.
Stereochemical Implications of Cyclohexane Ring Substituents
The stereochemical arrangement of substituents on the cyclohexane ring in this compound creates specific conformational preferences and energy relationships. In cis-1,2-disubstituted cyclohexanes, one substituent occupies an axial position while the other adopts an equatorial orientation, leading to distinct stereochemical consequences compared to trans arrangements.
The cis configuration of the two substituents results in conformational isomers that exist in equilibrium between axial-equatorial and equatorial-axial arrangements. Each conformational form represents a different spatial distribution of the carboxylic acid group and the oxoethyl-chlorophenyl substituent around the cyclohexane ring. This equilibrium has important implications for the compound's overall three-dimensional structure and its interactions with other molecules.
Conformational analysis reveals that cis-1,2-disubstituted cyclohexanes typically exhibit higher steric strain compared to their trans counterparts due to gauche interactions between adjacent substituents. The presence of three gauche-butane interactions in the cis configuration contributes approximately 2.7 kilocalories per mole of steric energy, which represents a significant energetic penalty compared to the trans arrangement.
| Conformational Parameter | cis Configuration | Energy Contribution |
|---|---|---|
| Number of gauche-butane interactions | 3 | 2.7 kcal/mol |
| Conformational arrangement | axial-equatorial/equatorial-axial | Dynamic equilibrium |
| Relative stability | Lower than trans | Higher steric strain |
| Symmetry properties | Dynamic chirality | Rapid enantiomer interconversion |
The dynamic nature of the cis configuration leads to rapid interconversion between conformational enantiomers through ring-flipping processes. This conformational mobility affects the compound's interactions with chiral environments and its potential recognition by biological systems. The temporal average of these conformations determines the compound's effective three-dimensional structure in solution.
The bulky 2-(4-chlorophenyl)-2-oxoethyl substituent introduces additional steric considerations beyond those typically observed in simple disubstituted cyclohexanes. The extended nature of this substituent can lead to long-range steric interactions and influence the preferred conformational states of the cyclohexane ring. The carbonyl group within the oxoethyl bridge may participate in intramolecular interactions that stabilize specific conformations.
Comparative Conformational Analysis with Ortho- and Para-Substituted Analogues
Comparative analysis of this compound with its positional isomers provides insights into the influence of chlorine substitution patterns on molecular conformation and stability. The para-substituted compound under investigation can be systematically compared with ortho- and meta-substituted analogues to understand the effects of chlorine positioning on overall molecular geometry.
The para-chlorophenyl derivative exhibits distinct conformational preferences compared to the ortho-substituted analogue, cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid. The ortho positioning of chlorine creates additional steric interactions with the carbonyl group of the oxoethyl bridge, potentially restricting rotational freedom around the phenyl-carbonyl bond. These steric constraints can stabilize specific conformations and alter the compound's overall three-dimensional shape.
Electronic effects also contribute to conformational differences between positional isomers. The para-chlorine substituent provides symmetric electronic influence on the phenyl ring, while ortho-substitution creates asymmetric electronic distribution. These electronic differences affect the polarization of the carbonyl group and can influence intramolecular interactions within the molecule.
| Substitution Pattern | Steric Effects | Electronic Effects | Conformational Implications |
|---|---|---|---|
| Para-chlorophenyl | Minimal steric hindrance | Symmetric electronic distribution | Flexible rotational states |
| Ortho-chlorophenyl | Significant steric interaction | Asymmetric electronic effects | Restricted conformation |
| Meta-chlorophenyl | Intermediate steric effects | Moderate asymmetry | Intermediate flexibility |
The comparison with meta-substituted analogues reveals intermediate conformational behavior between the para and ortho isomers. Meta-chlorine substitution provides a balance between steric and electronic effects, resulting in conformational preferences that reflect both influences. The systematic study of these positional isomers demonstrates how subtle changes in substituent positioning can have profound effects on molecular conformation.
Crystallographic studies of related 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid derivatives provide additional comparative data. These structures exhibit monoclinic crystal systems with space group P 1 21/n 1, demonstrating consistent packing patterns for this class of compounds. The unit cell parameters reveal how different substitution patterns affect intermolecular associations and crystal morphology.
The conformational analysis also extends to consideration of the cyclohexane ring substitution pattern. While the current compound features 1,2-substitution, comparison with 1,3- and 1,4-disubstituted analogues illuminates the unique stereochemical properties of the cis-1,2-arrangement. The 1,2-substitution pattern creates the most sterically demanding configuration among the possible substitution patterns, leading to the highest conformational energy and the most dynamic stereochemical behavior.
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKWNHCRQTZIHT-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641378 | |
| Record name | (1R,2R)-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-41-7 | |
| Record name | (1R,2R)-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analogs differ in the substituent on the phenyl ring or its position, enabling comparative analysis of physicochemical and biological properties:
Substituent Variations on the Phenyl Ring
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Solubility: Chloro, bromo, and nitro analogs exhibit low solubility, as noted in studies where precipitation disrupted biological testing . Methoxy and methyl groups may improve solubility but are understudied in this series.
- Bioactivity : 4-Chlorophenyl derivatives (e.g., compound 8l in ) show potent antimycobacterial activity against M. avium and M. kansasii, surpassing isoniazid in some cases. However, precipitation issues (e.g., compound 8b ) limit efficacy .
- Steric and Positional Effects : Ortho-substituted analogs (e.g., 2-iodo ) face steric challenges, while meta-substituted (3-chloro ) variants may exhibit altered binding kinetics compared to para-substituted derivatives.
Structural and Crystallographic Insights
- Cis Configuration : All analogs share the cis cyclohexane-carboxylic acid configuration, critical for maintaining a planar geometry that facilitates intermolecular interactions (e.g., hydrogen bonding) .
- Crystallography : SHELX software is widely used for resolving such structures, emphasizing the importance of stereochemistry in activity .
Biological Activity
Cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-41-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17ClO3
- Molecular Weight : 280.75 g/mol
- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a chlorophenyl group, which may contribute to its biological activity.
1. Antinociceptive Properties
Research indicates that derivatives of this compound exhibit significant antinociceptive effects. In studies involving animal models, it was shown to reduce pain responses, suggesting potential applications in pain management therapies. The mechanism appears to involve modulation of pain pathways, possibly through inhibition of specific receptors or pathways involved in nociception.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating that it may be effective in treating conditions characterized by chronic inflammation.
3. Antibacterial Activity
Preliminary studies have suggested that this compound may possess antibacterial properties. It has shown effectiveness against certain bacterial strains, although further research is required to elucidate the specific mechanisms and efficacy.
Study 1: Antinociceptive Activity
A study conducted by researchers at the University of Groningen evaluated the antinociceptive effects of various compounds including this compound. The results indicated a significant reduction in pain response in rodent models when administered at specific dosages, suggesting its potential as a therapeutic agent for pain relief .
Study 2: Anti-inflammatory Mechanisms
In a separate investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using cell cultures exposed to inflammatory stimuli. The compound was found to significantly reduce levels of TNF-alpha and IL-6, markers associated with inflammation .
Study 3: Antibacterial Testing
A study published in Molecular Pharmacology highlighted the antibacterial activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Data Summary Table
Q & A
Q. What are the common synthetic routes for cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves conjugate addition or esterification strategies. For example:
- Asymmetric Synthesis : Use chiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) to achieve stereoselective addition to α,β-unsaturated carbonyl intermediates. This method ensures high enantiomeric excess by leveraging steric and electronic directing effects .
- Esterification : React cyclohexane-carboxylic acid derivatives with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF). The reaction proceeds via nucleophilic substitution, with careful pH control to minimize racemization .
- Purification : Chromatography or recrystallization from ethanol/water mixtures is used to isolate the cis-isomer, confirmed by X-ray crystallography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the cis configuration of this compound?
Methodological Answer:
- X-ray Crystallography : The definitive method for confirming the cis configuration. Refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and torsional constraints. For example, the dihedral angle between the cyclohexane ring and the 4-chlorophenyl group can be measured to confirm stereochemistry .
- NMR Spectroscopy : H-NMR coupling constants () and NOESY correlations identify axial/equatorial proton orientations. The coupling constant between H1 (carboxylic acid) and H2 (oxoethyl group) typically falls within 8–12 Hz for cis configurations.
- Fluorescence Decay Analysis : For derivatives with aromatic systems, fluorescence lifetime measurements (e.g., biexponential decay kinetics) can distinguish rotamers, indirectly supporting conformational assignments .
Q. How can researchers analyze the conformational stability of the cyclohexane ring in this compound?
Methodological Answer:
- Molecular Mechanics/Dynamics : Software like AMBER or CHARMM models chair vs. boat conformations. Energy minimization identifies the most stable conformer, while torsional scans evaluate barriers to ring flipping .
- Temperature-Dependent NMR : Monitor chemical shift changes of ring protons at varying temperatures (e.g., 25–100°C). Sharpening of signals at higher temperatures suggests dynamic averaging, while splitting indicates restricted rotation .
- Solid-State IR/Raman Spectroscopy : Compare solution and solid-state spectra to detect conformational locking in crystalline forms.
Advanced Research Questions
Q. How can contradictions in NMR and X-ray data regarding stereochemical assignments be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR-derived coupling constants with X-ray torsional angles. For example, if suggests a cis configuration but X-ray shows a slight deviation, use DFT calculations (e.g., Gaussian) to model the equilibrium geometry and compare with experimental data .
- Rotamer Analysis : For flexible side chains, employ fluorescence lifetime measurements (as in ) to identify coexisting rotamers that may skew NMR interpretations .
- SHELX Validation Tools : Use PLATON or CrystAlisPro to check for missed symmetry or twinning in crystallographic data, which can lead to incorrect stereochemical assignments .
Q. What computational strategies are recommended for modeling intramolecular interactions affecting reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the electron-deficient 4-chlorophenyl group may direct reactivity toward the oxoethyl moiety .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the carboxylate group for hydrogen bonding and the chlorophenyl ring for hydrophobic interactions .
- Excited-State Dynamics : Use TD-DFT to model fluorescence quenching mechanisms, such as intramolecular proton/electron transfer between the indole (if present) and carboxylate groups .
Q. How should researchers handle reactive intermediates during synthesis to prevent epimerization?
Methodological Answer:
- Low-Temperature Conditions : Perform reactions at 0–5°C to slow down keto-enol tautomerism, which can lead to epimerization at the cyclohexane-carboxylic acid center .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester using diazomethane, then deprotect with LiOH/THF post-synthesis .
- In Situ Monitoring : Use HPLC-MS or ReactIR to track intermediate stability. Adjust solvent polarity (e.g., switch from DMF to THF) if intermediates show degradation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with vermiculite. Avoid solvents that may react with the chlorophenyl group (e.g., strong oxidizers) .
- Waste Disposal : Segregate waste into halogenated organic containers. Incinerate at >1200°C to ensure complete decomposition of aromatic chlorides .
Q. How can researchers optimize crystallization conditions for high-resolution X-ray analysis?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with solvents like ethanol/water (1:1) or DMSO/ethyl acetate. Slow evaporation at 4°C promotes large, well-ordered crystals .
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen to prevent ice formation during data collection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
